N-(3-acetylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-acetylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of sulfanylacetamides. This compound is characterized by the presence of a sulfanylacetamide group attached to a pyridazinyl and pyridinyl moiety, along with an acetylphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinyl Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Pyridinyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the pyridinyl group to the pyridazinyl core.
Attachment of the Sulfanylacetamide Group: This can be done through nucleophilic substitution reactions where a thiol group is introduced, followed by acylation to form the sulfanylacetamide.
Addition of the Acetylphenyl Group: The final step may involve Friedel-Crafts acylation to introduce the acetylphenyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)acetamide: Lacks the sulfanyl group.
N-(3-acetylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylpropionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(3-acetylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of both the sulfanylacetamide and pyridazinyl-pyridinyl moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-13(24)15-3-2-4-16(11-15)21-18(25)12-26-19-6-5-17(22-23-19)14-7-9-20-10-8-14/h2-11H,12H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNILXLQCJAZJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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